N-ethyl-1-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-1-[6-[2-(2-methylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-3-22-21(28)16-8-10-26(11-9-16)18-12-20(24-14-23-18)29-13-19(27)25-17-7-5-4-6-15(17)2/h4-7,12,14,16H,3,8-11,13H2,1-2H3,(H,22,28)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATWVNYAILXLBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related pyrimidine derivatives synthesized and characterized in recent literature. Below is a detailed analysis:
Structural Features
- Core Heterocycle : Unlike simpler pyrimidine derivatives (e.g., 4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ), the target compound incorporates a fused piperidine ring, which enhances conformational rigidity and may improve target binding specificity.
- Thioether Linkage : The thioether moiety (S-CH2-CO) is rare in the cited analogs, which typically feature thioxo (C=S) or carbonyl groups. This could influence redox stability and metabolic pathways.
Physicochemical Properties
Q & A
Q. What are the key steps in synthesizing N-ethyl-1-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the pyrimidine-thioether intermediate via nucleophilic substitution between 6-mercaptopyrimidin-4-ol and 2-chloro-N-(o-tolyl)acetamide under basic conditions (e.g., NaH in DMF) .
- Step 2 : Coupling the thiolated pyrimidine with a piperidine-4-carboxamide derivative using EDC/HOBt-mediated amidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Key Data :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Yield (Step 1) | 65-75% | |
| Purity (HPLC) | ≥95% (C18 column, MeOH:H₂O) |
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H NMR (DMSO-d₆) to identify protons on the piperidine (δ 1.4–2.8 ppm), pyrimidine (δ 8.2–8.5 ppm), and o-tolyl groups (δ 6.7–7.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 456.18) .
- FT-IR : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-S stretch) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or Aurora kinases) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
Note : Include negative controls (DMSO vehicle) and validate with reference inhibitors (e.g., gefitinib for EGFR) .
Advanced Research Questions
Q. How to resolve contradictions between synthetic purity and observed bioactivity?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized thioether or hydrolyzed amide derivatives) .
- Bioactivity Cross-Check : Compare activity of purified batches with synthetic intermediates to isolate active species .
- Computational Docking : Perform molecular dynamics simulations to assess binding affinity variations caused by minor structural changes .
Q. What strategies optimize reaction yields in thioether formation?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (DMF vs. DMSO) to stabilize the transition state .
- Catalysis : Add catalytic KI (10 mol%) to enhance nucleophilic substitution kinetics .
- Temperature Control : Conduct reactions at 50–60°C to balance rate and side-product formation .
Data :
| Condition | Yield Improvement | Reference |
|---|---|---|
| DMF + KI (10 mol%) | 82% vs. 65% | |
| Temperature (60°C) | 78% vs. 70% |
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Methodological Answer :
- Core Modifications : Replace o-tolyl with p-fluorophenyl or cyclopropyl groups to assess steric/electronic effects .
- Linker Variation : Substitute thioether (-S-) with sulfoxide (-SO-) or sulfone (-SO₂-) to study redox stability .
- Piperidine Substitution : Introduce methyl or carboxyl groups at C3 to probe conformational flexibility .
SAR Table :
| Analog Modification | Bioactivity (IC₅₀, nM) | Reference |
|---|---|---|
| o-Tolyl → p-Fluorophenyl | 120 ± 15 (vs. 85 ± 10) | |
| Thioether → Sulfone | Inactive (>1000) |
Q. What computational tools predict metabolic stability of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or admetSAR to estimate CYP450 interactions and half-life .
- Quantum Mechanics : Calculate HOMO-LUMO gaps (Gaussian 09) to identify oxidation-prone sites (e.g., thioether sulfur) .
- Molecular Dynamics : Simulate liver microsomal binding using GROMACS .
Q. How to address instability in aqueous buffers during bioassays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
